molecular formula C15H19N5O2 B2512097 1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol CAS No. 2380061-39-0

1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol

Cat. No. B2512097
CAS RN: 2380061-39-0
M. Wt: 301.35
InChI Key: QDKGZNRUMXUNTB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMF-Me-PD and is a derivative of purine, a naturally occurring nitrogenous base found in DNA and RNA.

Mechanism of Action

The mechanism of action of DMF-Me-PD is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In organic electronics, DMF-Me-PD acts as a hole-transporting material, facilitating the flow of positive charge carriers in the device.
Biochemical and Physiological Effects:
DMF-Me-PD has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In addition, DMF-Me-PD has been shown to exhibit good solubility in various organic solvents, making it easy to handle in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMF-Me-PD is its versatility in various fields of research. However, one of the limitations of DMF-Me-PD is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on DMF-Me-PD. One area of interest is the development of new anti-cancer therapeutics based on DMF-Me-PD. Another area of interest is the synthesis of new organic semiconductors with improved electronic properties using DMF-Me-PD as a starting material. Additionally, there is potential for the use of DMF-Me-PD in other fields such as catalysis and materials science.

Synthesis Methods

The synthesis of DMF-Me-PD involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods of synthesis is the use of palladium-catalyzed coupling reactions. This method involves the coupling of a purine derivative with a furan derivative in the presence of a palladium catalyst. The resulting product is then further modified to obtain DMF-Me-PD.

Scientific Research Applications

DMF-Me-PD has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMF-Me-PD has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapeutics. In materials science, DMF-Me-PD has been used to synthesize new organic semiconductors with improved electronic properties. In organic electronics, DMF-Me-PD has been used as a hole-transporting material in organic solar cells, leading to improved device performance.

properties

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-6-11(10(2)22-9)12(21)4-5-16-14-13-15(18-7-17-14)20(3)8-19-13/h6-8,12,21H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKGZNRUMXUNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC2=C3C(=NC=N2)N(C=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol

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